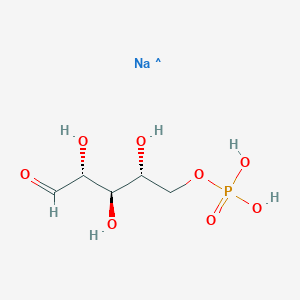![molecular formula C26H26N4 B593836 N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine CAS No. 1507370-20-8](/img/structure/B593836.png)
N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine
Vue d'ensemble
Description
“N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C26H26N4 . It is also known by its IUPAC name, N,N’-bis[[4-(2-pyridyl)phenyl]methyl]ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” is complex, with multiple nitrogen and carbon atoms forming a large ring structure . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” include a melting point of 142-143 °C, a predicted boiling point of 352.6±32.0 °C, and a predicted density of 1.135±0.06 g/cm3 . The compound also has a predicted pKa value of 9.16±0.10 .Applications De Recherche Scientifique
Supramolecular Architecture and Luminescence
- Application : N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine has been used in forming diverse supramolecular architectures, particularly in coordination with various inorganic anions. These structures display significant luminescent properties (Liu et al., 2014).
Host-Guest Supramolecular Networks
- Application : The compound plays a role in forming two-dimensional and three-dimensional host-guest supramolecular networks. It has been observed to influence the hydrogen-bonding patterns in these networks, affecting their structural and functional properties (Huang et al., 2017).
Catalytic and Reactive Properties
- Application : This chemical is involved in the synthesis of various complexes that exhibit catalytic properties, particularly in oxidation reactions. The structural properties of the compound contribute to its catalytic efficiency and selectivity (Bezaatpour et al., 2011).
Synthesis of Schiff Base Ligands
- Application : It is used in the synthesis of Schiff base ligands, which have applications in coordination chemistry and material science due to their potential for forming complex structures with metal ions (Warad, 2020).
Formation of Metal Complexes
- Application : This compound is integral in forming various metal complexes. These complexes have been studied for their structural, spectroscopic, and electrochemical properties, which are significant in materials science and catalysis (Balland et al., 2003).
Antibacterial Activity
- Application : Some manganese(II) complexes synthesized using this compound have been tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in the development of antibacterial agents (Mandal et al., 2011).
Optical and Electrooptic Properties
- Application : The compound is used in the development of optically active materials, impacting the field of optical and electrooptic technologies. It contributes to the design of materials with specific light absorption and emission characteristics (Facchetti et al., 2006).
Propriétés
IUPAC Name |
N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEPQJQQSLMESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Bis(4-(pyridin-2-yl)benzyl)ethane-1,2-diamine | |
CAS RN |
1507370-20-8 | |
| Record name | 1507370-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



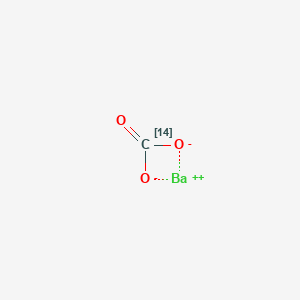
![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)


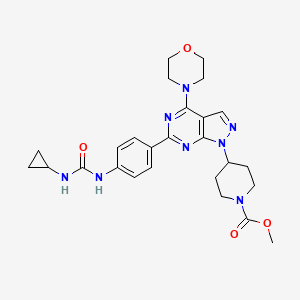

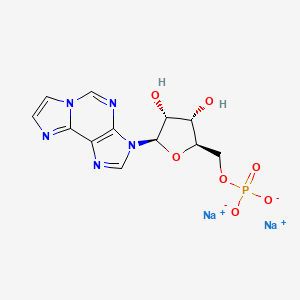
![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)

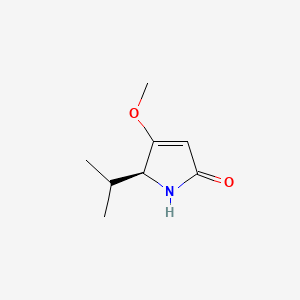


![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)
